molecular formula C24H17ClN2O3 B14090057 7-Chloro-2-(2-phenylethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-2-(2-phenylethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14090057
M. Wt: 416.9 g/mol
InChI Key: ZGRIADOTMIYERK-UHFFFAOYSA-N
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Description

7-Chloro-2-(2-phenylethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(2-phenylethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromeno Core: The chromeno core can be synthesized through a cyclization reaction involving a suitable precursor such as a hydroxybenzaldehyde derivative.

    Introduction of the Pyrrole Ring: The pyrrole ring is introduced via a condensation reaction with an appropriate amine.

    Substitution Reactions: The chloro, phenylethyl, and pyridinyl groups are introduced through substitution reactions using reagents like chlorinating agents, phenylethyl halides, and pyridinyl derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(2-phenylethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-Chloro-2-(2-phenylethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Chloro-2-(2-phenylethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Phenylethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Lacks the chloro substituent.

    7-Chloro-2-(2-phenylethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure but with different substituents.

Uniqueness

The presence of the chloro group in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds. This uniqueness can be leveraged for specific applications in research and industry.

Properties

Molecular Formula

C24H17ClN2O3

Molecular Weight

416.9 g/mol

IUPAC Name

7-chloro-2-(2-phenylethyl)-1-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H17ClN2O3/c25-16-9-10-19-17(14-16)22(28)20-21(18-8-4-5-12-26-18)27(24(29)23(20)30-19)13-11-15-6-2-1-3-7-15/h1-10,12,14,21H,11,13H2

InChI Key

ZGRIADOTMIYERK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=CC=N5

Origin of Product

United States

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